molecular formula C14H20ClNO3 B11840307 Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride

Cat. No.: B11840307
M. Wt: 285.76 g/mol
InChI Key: MWQACTRPIUBUKH-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a methoxy group at the 2-position and a piperidin-4-yl group at the 5-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical research applications.

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

methyl 2-methoxy-5-piperidin-4-ylbenzoate;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-17-13-4-3-11(9-12(13)14(16)18-2)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H

InChI Key

MWQACTRPIUBUKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Esterification of 2-Methoxy-5-(Piperidin-4-Yl)Benzoic Acid

The most widely reported method involves the direct esterification of 2-methoxy-5-(piperidin-4-yl)benzoic acid with methanol in the presence of hydrochloric acid as both a catalyst and a proton source. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group. Key parameters include:

  • Molar ratio : A 1:5 molar ratio of benzoic acid to methanol ensures complete conversion.

  • Catalyst concentration : 10–15% (v/v) HCl achieves optimal protonation of the carbonyl oxygen, facilitating ester formation.

  • Reaction time : 12–24 hours under reflux (65–70°C) yields 85–92% crude product.

The hydrochloride salt is subsequently formed by treating the ester with concentrated HCl, followed by crystallization from a mixture of ethanol and diethyl ether.

Palladium-Catalyzed Coupling

A less common route involves Suzuki-Miyaura coupling between 2-methoxy-5-bromobenzoate and piperidin-4-ylboronic acid. While this method avoids the need for pre-formed piperidine-substituted intermediates, it suffers from lower yields (60–70%) due to competing side reactions.

Reductive Amination

In a patented approach, 2-methoxy-5-aminobenzoic acid is reacted with glutaraldehyde under reductive conditions to form the piperidine ring, followed by esterification. This method reduces the number of purification steps but requires strict control over pH (6.5–7.5) to prevent over-reduction.

Optimization of Reaction Conditions

Temperature and Catalytic Systems

Comparative studies highlight the impact of temperature on esterification efficiency:

Temperature (°C)Conversion (%)Byproducts (%)
607812
70925
808911

Data adapted from large-scale production trials

Exceeding 70°C promotes decarboxylation, while temperatures below 60°C result in incomplete reaction. Heterogeneous catalysts like Amberlyst-15 show promise in reducing reaction times to 8–10 hours but require post-reaction filtration.

Solvent Systems

Anhydrous methanol is the solvent of choice due to its dual role as reactant and medium. Co-solvents improve solubility in industrial settings:

  • Methanol/THF (1:1) : Enhances dissolution of benzoic acid derivatives, increasing yield by 8–10%.

  • Methanol/DMF (3:1) : Facilitates higher reaction rates but complicates purification due to DMF’s high boiling point.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities employ tubular flow reactors with the following advantages:

  • Residence time control : 30–45 minutes vs. 12+ hours in batch reactors.

  • Heat management : Jacketed reactors maintain isothermal conditions (±1°C), minimizing thermal degradation.

  • Automated pH adjustment : In-line probes regulate HCl addition, ensuring consistent salt formation.

Waste Reduction Strategies

The patent CN105439915A introduces a three-waste minimization protocol applicable to analogous compounds:

  • Solvent recovery : 95% methanol recycled via fractional distillation.

  • Byproduct utilization : NaCl byproduct from HCl neutralization is repurposed for ice-melting applications.

  • Catalyst regeneration : Amberlyst-15 catalysts are reactivated through acid washes, extending lifespan by 5–7 cycles.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/ether mixtures (3:1 v/v) produces needles with 99.5% purity. Critical parameters include:

  • Cooling rate : 0.5°C/min minimizes inclusion of impurities.

  • Seed crystal size : 50–100 µm crystals yield uniform morphology.

Analytical Verification

MethodParametersTarget Signatures
HPLCC18 column, 0.1% TFA/ACN gradientRetention time: 8.2 min
¹H NMR (400 MHz)DMSO-d₆δ 3.82 (s, 3H, OCH₃)
FTIRKBr pellet1721 cm⁻¹ (ester C=O)

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Yield85–92%88–94%
Purity98–99%99.5–99.9%
Reaction Time12–24 hours4–6 hours (continuous flow)
Solvent Consumption5 L/kg product1.8 L/kg product

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperidine ring plays a crucial role in binding to these targets, influencing the compound’s pharmacological effects .

Comparison with Similar Compounds

Structural Analog 1: Methyl 4-(Piperidin-4-yl)Benzoate Hydrochloride

  • Molecular Formula: C₁₃H₁₈ClNO₂ (vs. C₁₄H₁₈ClNO₃ for the target compound) .
  • Substitution Pattern : The piperidine group is at the 4-position of the benzoate ring, whereas the target compound has substitutions at the 2-methoxy and 5-piperidinyl positions.
  • Physical Properties :
    • Boiling Point: 371.4°C at 760 mmHg .
    • Flash Point: 178.4°C .
  • Key Differences : The absence of the 2-methoxy group reduces steric hindrance and may alter solubility and reactivity. The target compound’s additional methoxy group could enhance hydrogen bonding and affect pharmacokinetic parameters.

Structural Analog 2: Methyl 2-Methoxy-5-(Pyrrolidin-2-yl)Benzoate Hydrochloride

  • Molecular Formula: Likely C₁₄H₁₈ClNO₃ (pyrrolidine ring instead of piperidine) .
  • Substitution Pattern : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
  • Key Differences: Basicity: Piperidine (pKₐ ~11) is more basic than pyrrolidine (pKₐ ~10), influencing salt formation and solubility.

Functional Analog: 2-Methoxy-N-(Piperidine-4-yl)Benzamide Hydrochloride

  • Molecular Formula : C₁₃H₁₈N₂O₂·HCl .
  • Substitution Pattern : Replaces the benzoate ester with a benzamide group.
  • Toxicity Profile :
    • Acute Oral Toxicity (LD₅₀): >2,000 mg/kg (rat) .
    • Skin Irritation: Causes mild irritation .

Physicochemical and Toxicological Comparisons

Physical Properties

Property Target Compound (Inferred) Methyl 4-(Piperidin-4-yl)Benzoate HCl 2-Methoxy-N-(Piperidin-4-yl)Benzamide HCl
Molecular Weight ~283.75 g/mol 255.74 g/mol 270.75 g/mol
Boiling Point ~370–375°C (estimated) 371.4°C Not reported
Solubility Likely polar (HCl salt) Polar (HCl salt) Polar (HCl salt)

Regulatory and Industrial Relevance

  • Regulatory Status : Piperidine derivatives often fall under frameworks like the U.S. EPA’s High Production Volume (HPV) program and China’s IECSC .
  • Applications : Used as intermediates in pharmaceuticals (e.g., CNS drugs) due to piperidine’s prevalence in bioactive molecules .

Data Gaps and Future Research Needs

  • Physical Data : Melting points, solubility in specific solvents, and stability under varying conditions are unreported for the target compound.
  • Ecotoxicity : Analog studies highlight the need for detailed environmental impact assessments .

Biological Activity

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, complemented by data tables and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a piperidine ring, which contribute to its unique chemical behavior. The compound can undergo various chemical reactions, including hydrolysis, which releases the active benzoic acid derivative that interacts with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group can hydrolyze to release the active benzoic acid, facilitating interactions with various molecular targets in biological systems. This mechanism underlies its use in biochemical assays to study enzyme interactions and metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzoylpiperidine fragment exhibited notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 µM to 75.3 µM, indicating significant cytotoxic effects .

Compound Cancer Cell Line IC50 (µM)
Compound 18MDA-MB-23119.9
Compound 18MCF-775.3
Compound 20COV3187.9
Compound 20OVCAR-392

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes, particularly monoacylglycerol lipase (MAGL). Inhibitors derived from the benzoylpiperidine structure demonstrated competitive inhibition with IC50 values in the low nanomolar range (0.84 µM), showcasing their potential as therapeutic agents for conditions like obesity and pain management .

Case Studies

  • Study on MAGL Inhibition : A study evaluated several benzoylpiperidine derivatives' ability to inhibit MAGL. The most potent compound displayed an IC50 value of 0.84 µM, significantly inhibiting cell growth in various cancer types while showing selectivity over other enzymes .
  • Targeted Drug Delivery : Research into covalent ligand-directed release (CoLDR) methods has suggested that linking cytotoxic agents to compounds like this compound could enhance targeted delivery to cancer cells, improving therapeutic outcomes while minimizing side effects .

Q & A

Q. What are the established synthetic routes for Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via:

  • Palladium-catalyzed cross-coupling : Combining substituted benzoate esters with piperidine derivatives under inert atmospheres (e.g., N₂) at 80–100°C .
  • Esterification : Reacting 2-methoxy-5-(piperidin-4-yl)benzoic acid with methanol in the presence of HCl, followed by crystallization for purification .
    Yield optimization requires precise temperature control, catalyst loading (e.g., 1–5 mol% Pd), and solvent selection (e.g., DMF or THF). Impurities often arise from incomplete deprotection of the piperidine ring or ester hydrolysis, necessitating column chromatography or recrystallization .

Q. Which analytical methods are recommended for confirming the purity and structure of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, piperidine N-H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR should show characteristic signals: methoxy protons (~3.8 ppm), piperidine ring protons (1.5–2.5 ppm), and aromatic protons (6.8–7.5 ppm) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The hydrochloride salt is water-soluble but may require polar aprotic solvents (e.g., DMSO) for organic reactions. Conduct solubility tests in buffers (pH 4–7) for biological assays .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Decomposition occurs above 150°C, releasing HCl and carbon oxides .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering low piperidine ring incorporation?

Low incorporation often stems from steric hindrance or competing side reactions. Mitigation strategies include:

  • Temperature modulation : Lowering reaction temps (e.g., 60°C) to reduce side-product formation .
  • Catalyst screening : Testing Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved coupling efficiency .
  • Protecting groups : Temporarily masking the piperidine nitrogen with Boc groups to prevent undesired interactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from residual solvents, tautomerism, or polymorphism. Verify results by:

  • Multi-solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • X-ray crystallography : Resolve ambiguities in molecular conformation .
  • Dynamic NMR : Detect slow-exchange processes (e.g., piperidine ring puckering) at elevated temps .

Q. What methodologies identify degradation products under accelerated stability testing?

  • LC-MS/MS : Detect trace degradation products (e.g., demethylated benzoate or oxidized piperidine derivatives) .
  • Thermogravimetric analysis (TGA) : Monitor mass loss patterns during heating to correlate decomposition events with specific byproducts .
  • Gas chromatography (GC) : Quantify volatile degradation products like HCl or CO₂ .

Q. How can researchers address batch-to-batch variability in biological activity?

Variability often arises from residual solvents or enantiomeric impurities. Solutions include:

  • Chiral HPLC : Ensure enantiopurity, as racemic mixtures may exhibit altered pharmacodynamics .
  • DSC (Differential Scanning Calorimetry) : Check for polymorphic forms affecting solubility and activity .
  • Bioassay standardization : Use internal controls (e.g., reference inhibitors) to normalize activity measurements .

Methodological Best Practices

  • Synthesis troubleshooting : Always compare melting points, TLC retention factors (Rf), and elemental analysis (C, H, N) with literature values .
  • Data validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm assignments .
  • Safety protocols : Use fume hoods and HCl gas scrubbers during large-scale syntheses due to corrosive byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.